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Compound of Interest

Compound Name: G1-OC2-K3-E10

Cat. No.: B10855845 Get Quote

Disclaimer: No public scientific literature or commercial documentation could be found for a

compound designated "G1-OC2-K3-E10." This technical guide has been developed using the

well-characterized and highly potent ionizable lipidoid, cKK-E12, as a representative and

informative example for in vivo mRNA delivery. The principles, protocols, and data presented

herein are based on published research for cKK-E12 and are intended to serve as a

comprehensive resource for researchers, scientists, and drug development professionals in the

field of nucleic acid therapeutics.

Introduction to cKK-E12 for mRNA Delivery
The delivery of messenger RNA (mRNA) for therapeutic applications requires a vector that can

protect the nucleic acid from degradation, facilitate cellular uptake, and ensure its release into

the cytoplasm. Lipid nanoparticles (LNPs) formulated with ionizable cationic lipids have

become the leading platform for this purpose. cKK-E12 is a multi-tail ionizable lipidoid that has

demonstrated exceptional potency and selectivity for delivering RNA payloads to hepatocytes

in vivo.[1][2] Originally developed for siRNA, its efficacy extends to mRNA delivery, driving

robust protein expression.[2][3] Its four-tailed structure is thought to promote the formation of

cone-shaped structures that enhance endosomal escape, a critical step for successful mRNA

translation.[1] This guide provides an in-depth overview of the formulation, mechanism, and

application of cKK-E12 based LNPs for in vivo mRNA delivery.
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Proposed Mechanism of Action and Cellular
Pathway
The in vivo efficacy of cKK-E12 LNPs is a multi-step process involving systemic circulation,

tissue targeting, cellular uptake, and intracellular release of the mRNA cargo.

Systemic Circulation and Protein Corona Formation: Following intravenous administration,

LNPs are rapidly coated with serum proteins, forming a "protein corona." For cKK-E12 based

LNPs, serum albumin has been identified as a key protein that facilitates uptake by liver

cells.

Hepatocyte Targeting and Uptake: The albumin-coated LNPs are preferentially taken up by

hepatocytes. While Apolipoprotein E (ApoE) is a significant factor for many LNPs, cKK-E12

may utilize an ApoE-independent pathway mediated by albumin receptors. The primary

mechanism of cellular entry is endocytosis.

Endosomal Escape and mRNA Release: Once inside the cell within an endosome, the acidic

environment (pH ~5.5-6.5) causes the protonation of the tertiary amines on the cKK-E12

lipidoid. This charge reversal is believed to disrupt the endosomal membrane through

interaction with anionic lipids, leading to the release of the encapsulated mRNA into the

cytoplasm.

mRNA Translation: In the cytoplasm, the mRNA is translated by the host cell's ribosomal

machinery to produce the protein of interest.
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Proposed Cellular Uptake and mRNA Release Pathway for cKK-E12 LNPs
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Caption: Cellular uptake and endosomal escape pathway of cKK-E12 LNPs.
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Quantitative Data and Performance
The performance of cKK-E12 LNPs has been quantified across several studies. The tables

below summarize key physicochemical properties and in vivo efficacy data.

Table 1: Physicochemical Properties of cKK-E12 LNPs
Parameter Value Reference

Morphology
Spherical, multilamellar

structure

Average Diameter ~35-100 nm

Polydispersity Index (PDI) ~0.130

Encapsulation Efficiency >95%

Table 2: In Vivo Efficacy of cKK-E12 LNPs (mRNA
Delivery)

Reporter/Th
erapeutic
Protein

Animal
Model

Dose
Peak Serum
Protein
Level

Time Point Reference

Human

Erythropoietin

(hEPO)

C57BL/6

Mice
0.75 mg/kg

7,100 ± 700

ng/mL
6 hours

Human

Erythropoietin

(hEPO)

C57BL/6

Mice
2.25 mg/kg

~15,000

ng/mL
6 hours

Note: Efficacy can be further enhanced with synergistic lipid compositions. For example, a

combination of cKK-E12 and alkyne lipid A6 (ratio 7:3) resulted in ~2.5-fold higher hEPO

expression than cKK-E12 alone.

Table 3: In Vivo Biodistribution and Selectivity
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Parameter Result Method Reference

Primary Organ of

Expression

Liver (>97% of total

expression)

Luciferase mRNA,

Bioluminescence

Imaging

Cell-type Selectivity
Highly selective for

hepatocytes

siRNA silencing of

cell-specific markers

(FVII, Tie2, CD45)

Tolerability (siRNA

LNP)
Well-tolerated in rats

Toxicity studies at 1

mg/kg ( >100x ED₅₀)

Experimental Protocols
Protocol for LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of cKK-E12 LNPs encapsulating mRNA using a

microfluidic device, such as the Precision NanoSystems NanoAssemblr.

Materials:

Ionizable Lipidoid: cKK-E12 in ethanol

Helper Lipids: DOPE and Cholesterol in ethanol

PEG-Lipid: C14-PEG2000 in ethanol

mRNA: In 10 mM Sodium Citrate buffer, pH 3.0

Buffers: 100% Ethanol, Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device and cartridges

Procedure:

Prepare Lipid Stock Solution (Organic Phase):
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In an ethanol solution, combine cKK-E12, DOPE, cholesterol, and C14-PEG2000 at a

molar ratio of 35:16:46.5:2.5.

Ensure all lipids are fully dissolved. The final solution should be clear.

Prepare mRNA Solution (Aqueous Phase):

Dilute the mRNA stock to the desired concentration in a 10 mM sodium citrate buffer (pH

3.0).

Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.

Load the lipid stock solution into the organic phase inlet and the mRNA solution into the

aqueous phase inlet.

Set the flow rate ratio to 1:3 (organic:aqueous).

Set the total flow rate to 4 mL/min.

Initiate the mixing process. The rapid mixing of the two phases at low pH facilitates the

electrostatic interaction between the protonated cKK-E12 and the negatively charged

mRNA, leading to LNP self-assembly.

Dialysis and Concentration:

Collect the resulting nanoparticle suspension.

Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with multiple

buffer changes, to remove ethanol and raise the pH. This neutralizes the LNP surface

charge.

Concentrate the LNP solution to the desired final concentration using a centrifugal filter

device (e.g., Amicon Ultra).

Sterilization and Characterization:
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Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and mRNA

encapsulation efficiency (e.g., using a RiboGreen assay).

Store the final product at 4°C for short-term use or -80°C for long-term storage.

Protocol for In Vivo mRNA Delivery and Analysis in Mice
This protocol outlines the intravenous administration of cKK-E12 LNPs to mice and subsequent

analysis of protein expression.

Materials:

cKK-E12 LNP-mRNA formulation (sterile, in PBS)

Animal Model: C57BL/6 mice (6-8 weeks old)

Luciferase-encoding mRNA for bioluminescence imaging

Erythropoietin (EPO)-encoding mRNA for serum protein analysis

In Vivo Imaging System (IVIS) and D-luciferin substrate

Blood collection supplies (e.g., micro-hematocrit tubes)

ELISA kit for quantifying the expressed protein (e.g., mouse EPO ELISA kit)

Procedure:

Animal Preparation and Dosing:

Acclimatize mice for at least one week prior to the experiment.

Dilute the LNP-mRNA formulation in sterile PBS to achieve the desired dose (e.g., 0.75

mg/kg) in a total injection volume of 100-200 µL.

Administer the formulation via intravenous (tail vein) injection.
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Analysis of Protein Expression (Time Course):

Protein expression is transient. The peak expression for cKK-E12 LNPs is typically

observed around 6 hours post-injection.

Quantification via Bioluminescence Imaging (for Luciferase mRNA):

At the desired time point (e.g., 6 hours), administer D-luciferin substrate to the mice via

intraperitoneal injection.

After ~10 minutes, anesthetize the mice and place them in the IVIS chamber.

Acquire bioluminescence images to visualize the location and quantify the intensity of

protein expression. The signal will be predominantly in the liver region.

Quantification via ELISA (for Secreted Proteins like EPO):

At the desired time point (e.g., 6 hours), collect blood from the mice via submandibular or

retro-orbital bleed.

Process the blood to separate the serum.

Quantify the concentration of the expressed protein (e.g., EPO) in the serum using a

specific ELISA kit according to the manufacturer's protocol.

Data Analysis:

For bioluminescence, quantify the total flux (photons/sec) in the region of interest (liver).

For ELISA, generate a standard curve and calculate the protein concentration in each

sample.

Compare results between different formulations and control groups (e.g., PBS injection).
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Caption: Experimental workflow for mRNA-LNP formulation and in vivo testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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